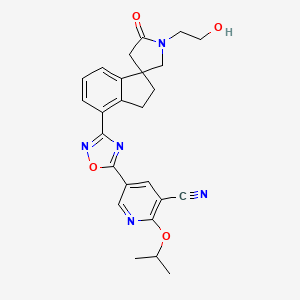

S1PR1 agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H25N5O4 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

5-[3-[1'-(2-hydroxyethyl)-2'-oxospiro[2,3-dihydroindene-1,4'-pyrrolidine]-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxypyridine-3-carbonitrile |

InChI |

InChI=1S/C25H25N5O4/c1-15(2)33-23-16(12-26)10-17(13-27-23)24-28-22(29-34-24)19-4-3-5-20-18(19)6-7-25(20)11-21(32)30(14-25)8-9-31/h3-5,10,13,15,31H,6-9,11,14H2,1-2H3 |

InChI Key |

XEVIKQRUGDKBFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CC(=O)N(C5)CCO)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the S1PR1 Agonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sphingosine-1-Phosphate Receptor 1 (S1PR1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, most notably in the trafficking of lymphocytes.[1][2] Its modulation by agonists has emerged as a significant therapeutic strategy for autoimmune diseases, particularly multiple sclerosis.[3][4] This technical guide provides a comprehensive overview of the S1PR1 agonist signaling pathway, including its core mechanisms, quantitative data on agonist interactions, and detailed experimental protocols for its study.

Sphingosine-1-phosphate (S1P) is the endogenous ligand for a family of five S1P receptors (S1PR1-5).[5] The interaction between S1P and S1PR1 is crucial for the egress of lymphocytes from lymphoid organs into the circulatory system, a process guided by an S1P concentration gradient. S1PR1 agonists, often referred to as functional antagonists, initially activate the receptor, leading to its internalization and subsequent degradation. This downregulation of S1PR1 on the lymphocyte surface renders the cells unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and reducing the number of circulating lymphocytes that can mediate autoimmune responses.

The S1PR1 Signaling Cascade

Upon agonist binding, S1PR1 undergoes a conformational change that facilitates the coupling to and activation of heterotrimeric G-proteins, primarily of the Gi/o family. This initiates a cascade of downstream signaling events that can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.

G-Protein-Dependent Signaling

Activation of the Gi/o protein by an S1PR1 agonist leads to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (camp) levels. The Gβγ subunits can activate various downstream effectors, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is involved in regulating a wide range of cellular processes, including gene expression and cell division.

-

Rac GTPase: Activation of Rac, a small GTPase, is essential for cytoskeletal rearrangements and cell migration.

β-Arrestin-Dependent Signaling and Receptor Internalization

Agonist binding also promotes the phosphorylation of the S1PR1 intracellular domains by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins. The recruitment of β-arrestin has two major consequences:

-

Desensitization: β-arrestin sterically hinders the coupling of G-proteins to the receptor, leading to the termination of G-protein-mediated signaling.

-

Internalization: β-arrestin acts as an adaptor protein, linking the receptor to the endocytic machinery, primarily through clathrin-coated pits, leading to receptor internalization. This internalization is the key mechanism behind the "functional antagonism" of S1PR1 modulators.

Some agonists may exhibit "biased agonism," preferentially activating either the G-protein or the β-arrestin pathway, which can have distinct therapeutic and side-effect profiles.

Quantitative Analysis of S1PR1 Agonists

The potency and efficacy of S1PR1 agonists are critical parameters in drug development. These are typically quantified using various in vitro assays, and the half-maximal effective concentration (EC50) is a key metric. The following tables summarize the EC50 values for several prominent S1PR1 modulators in different functional assays.

Table 1: EC50 Values of S1PR1 Agonists in GTPγS Binding Assays

| Compound | S1PR1 EC50 (nM) | Reference(s) |

| Ozanimod | 0.41 | |

| Siponimod | 0.39 | |

| Etrasimod | 6.1 | |

| Ponesimod | 5.7 |

Table 2: EC50 Values of S1PR1 Agonists in cAMP Inhibition Assays

| Compound | S1PR1 EC50 (nM) | Reference(s) |

| Ozanimod | 0.16 | |

| Etrasimod | - | - |

| Siponimod | - | - |

| Ponesimod | - | - |

Table 3: EC50 Values of S1PR1 Agonists in β-Arrestin Recruitment Assays

| Compound | S1PR1 EC50 (nM) | Reference(s) |

| Etrasimod | - | |

| Ozanimod | - | |

| Siponimod | - | - |

| Fingolimod (FTY720-P) | - | - |

Note: A hyphen (-) indicates that specific data was not found in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize S1PR1 agonist signaling.

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes prepared from cells stably expressing S1PR1 (e.g., CHO or HEK293 cells)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

-

GDP (Guanosine 5'-diphosphate)

-

[35S]GTPγS

-

S1PR1 agonist of interest

-

Non-specific binding control: unlabeled GTPγS

-

Scintillation cocktail and vials

-

96-well filter plates and vacuum manifold

Procedure:

-

Thaw the S1PR1-expressing cell membranes on ice.

-

Prepare the assay buffer containing GDP (typically 1-10 µM).

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

S1PR1 agonist at various concentrations (for dose-response curves) or vehicle control.

-

S1PR1 membranes (typically 5-20 µg of protein per well).

-

For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Initiate the binding reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (e.g., using DiscoverX PathHunter®)

This assay measures the recruitment of β-arrestin to the activated S1PR1 using enzyme fragment complementation (EFC) technology.

Materials:

-

PathHunter® S1PR1 β-Arrestin cell line (stably co-expressing S1PR1-ProLink™ and β-arrestin-Enzyme Acceptor)

-

Cell plating reagent

-

S1PR1 agonist of interest

-

PathHunter® detection reagents (Galacton Star® substrate, Emerald II™ solution)

-

White, clear-bottom 96- or 384-well plates

-

Luminometer

Procedure:

-

Culture the PathHunter® cells according to the manufacturer's instructions.

-

Plate the cells in the assay plates at the recommended density and incubate overnight.

-

Prepare serial dilutions of the S1PR1 agonist in the appropriate assay buffer.

-

Add the agonist dilutions to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.

-

Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

-

Add the detection reagent to each well and incubate at room temperature for 60 minutes.

-

Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

S1PR1 Receptor Internalization Assay (Flow Cytometry)

This method quantifies the agonist-induced internalization of S1PR1 from the cell surface.

Materials:

-

Cells stably expressing an epitope-tagged S1PR1 (e.g., HA- or FLAG-tagged)

-

S1PR1 agonist of interest

-

Primary antibody against the epitope tag (e.g., anti-HA)

-

Fluorescently labeled secondary antibody

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Plate the S1PR1-expressing cells and grow to confluency.

-

Treat the cells with the S1PR1 agonist at various concentrations for the desired time at 37°C to induce internalization.

-

Place the cells on ice to stop the internalization process.

-

Wash the cells with ice-cold PBS.

-

Incubate the non-permeabilized cells with the primary antibody against the extracellular epitope tag on ice to label the remaining surface receptors.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody on ice, protected from light.

-

Wash the cells to remove unbound secondary antibody.

-

Fix the cells with fixation buffer.

-

Resuspend the cells in flow cytometry staining buffer and analyze using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of S1PR1 on the cell surface. Calculate the percentage of internalization relative to untreated control cells.

cAMP Inhibition Assay (for Gi-coupled receptors)

This assay measures the ability of an S1PR1 agonist to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.

Materials:

-

Cells expressing S1PR1

-

S1PR1 agonist of interest

-

Forskolin

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell lysis buffer (if required by the kit)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Plate the cells in a 96- or 384-well plate and incubate overnight.

-

Pre-treat the cells with the S1PR1 agonist at various concentrations for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (typically in the EC50-EC80 range) for a defined time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells (if necessary, depending on the assay kit).

-

Measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: The decrease in cAMP levels in the presence of the agonist reflects the inhibitory effect. Plot the cAMP concentration as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Downstream Effector Activation Assays

This assay measures the level of active, GTP-bound Rac1.

Materials:

-

Cell lysates from S1PR1-expressing cells treated with or without agonist

-

PAK1-PBD (p21-binding domain of p21-activated kinase 1) fused to GST and coupled to beads (e.g., agarose or magnetic)

-

Lysis/Wash buffer

-

GDP and GTPγS (for negative and positive controls)

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells with the S1PR1 agonist for various time points.

-

Lyse the cells in an appropriate lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with PAK1-PBD beads to pull down active Rac1-GTP.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins and a sample of the total cell lysate by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

-

Data Analysis: Quantify the band intensity of the pull-down sample relative to the total Rac1 in the lysate to determine the fold activation.

This method detects the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt at Serine 473.

Materials:

-

Cell lysates from S1PR1-expressing cells treated with or without agonist

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting reagents

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the S1PR1 agonist for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-Akt (Ser473) primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.

-

Data Analysis: Quantify the band intensity of phospho-Akt and normalize it to the total Akt band intensity to determine the fold increase in phosphorylation.

Conclusion

The S1PR1 signaling pathway is a complex and tightly regulated system that is central to immune cell trafficking. The development of S1PR1 agonists as functional antagonists has revolutionized the treatment of multiple sclerosis and holds promise for other autoimmune disorders. A thorough understanding of the molecular mechanisms of S1PR1 signaling, coupled with robust and quantitative in vitro and in vivo assays, is essential for the continued development of novel and improved therapeutics targeting this pathway. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and impactful field.

References

- 1. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. Flow Cytometry Protocol | Abcam [abcam.com]

The Role of S1PR1 Agonists in Immune Cell Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonists in the modulation of immune cell trafficking. S1PR1 has emerged as a critical therapeutic target for autoimmune diseases, particularly those involving the migration of pathogenic lymphocytes into tissues. This document provides a comprehensive overview of the S1PR1 signaling pathway, the mechanism of action of key S1PR1 agonists, quantitative data on their potency and clinical effects, and detailed experimental protocols for studying their impact on immune cell movement.

Introduction to S1PR1 and Immune Cell Egress

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell migration, proliferation, and survival.[1] It exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[2] S1PR1 is highly expressed on lymphocytes and plays a crucial, non-redundant role in their egress from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen, into the circulatory system.[3]

A physiological gradient of S1P exists, with low concentrations within lymphoid tissues and high concentrations in the blood and lymph.[4] Lymphocytes expressing S1PR1 on their surface are able to sense this gradient, which acts as a chemoattractant signal guiding them out of the SLOs.[5] This process of lymphocyte recirculation is essential for immune surveillance, allowing lymphocytes to patrol the body for foreign antigens.

Mechanism of Action of S1PR1 Agonists

S1PR1 agonists are small molecules that bind to and activate S1PR1. However, their therapeutic effect lies in their ability to act as functional antagonists. Upon binding, S1PR1 agonists induce the internalization and subsequent degradation of the receptor. This process renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the SLOs. The sequestration of lymphocytes, particularly autoreactive T and B cells, prevents their migration to sites of inflammation, thereby mitigating the inflammatory cascade characteristic of autoimmune diseases like multiple sclerosis.

Several S1PR1 modulators have been developed, with varying degrees of selectivity for the different S1P receptor subtypes. Fingolimod, the first-in-class S1PR modulator, is non-selective and binds to S1PR1, S1PR3, S1PR4, and S1PR5. Newer generation agonists, such as Ozanimod and Ponesimod, exhibit greater selectivity for S1PR1 and S1PR5, or S1PR1 alone, respectively, which is thought to improve their safety profiles.

Quantitative Data on S1PR1 Agonists

The following tables summarize key quantitative data for prominent S1PR1 agonists, providing a basis for comparison of their potency and clinical effects on lymphocyte trafficking.

Table 1: In Vitro Potency of S1PR1 Agonists

| Agonist | S1PR1 EC50 (nM) | S1PR1 IC50 (ng/mL) | Receptor Selectivity | Reference(s) |

| Ponesimod | 5.7 | 54.9 | Selective for S1PR1 | |

| Ozanimod | ~0.4 (GTPγS) | - | S1PR1 and S1PR5 | |

| Fingolimod-P | ~0.3 (GTPγS) | - | S1PR1, S1PR3, S1PR4, S1PR5 |

EC50 (Half-maximal effective concentration) values indicate the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (Half-maximal inhibitory concentration) values in this context refer to the concentration required to inhibit 50% of the lymphocyte egress.

Table 2: Clinical Efficacy of S1PR1 Agonists on Lymphocyte Counts

| Agonist | Dose | Mean Lymphocyte Reduction from Baseline | Time to Nadir | Time to Recovery After Discontinuation | Reference(s) |

| Ponesimod | 20 mg/day | ~60-70% | ~6 hours (max plasma reduction) | ~1 week | |

| Ozanimod | 1 mg/day | ~55% | ~3 months | ~30 days (median) | |

| Fingolimod | 0.5 mg/day | ~70% | ~2 weeks | ~1-2 months |

S1PR1 Signaling Pathway

Activation of S1PR1 by its endogenous ligand S1P or by an agonist initiates a cascade of intracellular signaling events. S1PR1 is primarily coupled to the Gαi subunit of heterotrimeric G proteins. This coupling leads to the activation of downstream effector molecules that are critical for cell migration.

Upon agonist binding, S1PR1 couples with Gαi, leading to the activation of downstream pathways involving Phosphoinositide 3-kinase (PI3K), Akt, and the Rho family of small GTPases, including Rac1 and RhoA. These signaling molecules orchestrate the dynamic remodeling of the actin cytoskeleton, which is essential for cell motility and migration. The sustained activation by synthetic agonists, in contrast to the transient activation by endogenous S1P, leads to receptor internalization and degradation, resulting in the functional antagonism that traps lymphocytes in SLOs.

Experimental Protocols

In Vitro Transwell Migration Assay

This assay is used to quantify the chemotactic response of immune cells to an S1PR1 agonist.

Materials:

-

Transwell inserts (5 µm pore size for lymphocytes)

-

24-well tissue culture plates

-

Immune cells (e.g., primary human T cells or a lymphocyte cell line)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

S1PR1 agonist of interest

-

Chemoattractant (e.g., S1P or a chemokine like CXCL12)

-

Cell counting solution (e.g., Trypan Blue) or a fluorescence-based detection method

Procedure:

-

Cell Preparation: Culture and harvest immune cells. Wash the cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup: a. Add 600 µL of assay medium containing the chemoattractant to the lower chambers of the 24-well plate. b. In separate wells for the experimental condition, add the S1PR1 agonist at the desired concentrations to the lower chamber along with the chemoattractant. Include a negative control with assay medium only and a positive control with chemoattractant only. c. Place the Transwell inserts into the wells.

-

Cell Addition: Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification: a. Carefully remove the Transwell inserts. b. Collect the cells that have migrated to the lower chamber. c. Count the migrated cells using a hemocytometer with Trypan Blue exclusion or a plate reader for fluorescently labeled cells.

-

Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added.

In Vivo Lymphocyte Homing Assay

This assay assesses the effect of an S1PR1 agonist on the ability of lymphocytes to traffic to secondary lymphoid organs in a living animal.

Materials:

-

Mice (e.g., C57BL/6)

-

S1PR1 agonist

-

Vehicle control

-

Splenocytes or lymph node cells from a donor mouse

-

Fluorescent cell tracker dyes (e.g., CFSE and CMTMR)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Labeling: a. Prepare single-cell suspensions of splenocytes or lymph node cells from a donor mouse. b. Divide the cells into two populations. Label one population with CFSE (e.g., 5 µM) and the other with CMTMR (e.g., 10 µM) for 20 minutes at 37°C. c. Wash the cells extensively with PBS to remove excess dye. d. Resuspend each labeled cell population in PBS at a concentration of 2 x 10^7 cells/mL.

-

Animal Treatment: a. Treat a group of recipient mice with the S1PR1 agonist at the desired dose and route of administration. b. Treat a control group of mice with the vehicle.

-

Adoptive Transfer: a. Mix the CFSE- and CMTMR-labeled cells at a 1:1 ratio. b. Inject 200 µL of the mixed cell suspension (4 x 10^6 total cells) intravenously into the tail vein of both the agonist-treated and vehicle-treated mice.

-

Tissue Harvest and Processing: a. After a defined period (e.g., 2-24 hours), euthanize the mice. b. Harvest secondary lymphoid organs (e.g., peripheral lymph nodes, mesenteric lymph nodes, and spleen). c. Prepare single-cell suspensions from each organ.

-

Flow Cytometry Analysis: a. Acquire the cell suspensions on a flow cytometer. b. Gate on the live lymphocyte population. c. Quantify the number of CFSE-positive and CMTMR-positive cells in each organ.

-

Data Analysis: Calculate the homing index for each organ by determining the ratio of labeled cells in the agonist-treated group versus the vehicle-treated group.

Conclusion

S1PR1 agonists represent a powerful class of immunomodulatory drugs that effectively inhibit immune cell trafficking by inducing the internalization and functional antagonism of S1PR1. This mechanism of action, which leads to the sequestration of lymphocytes in secondary lymphoid organs, has proven to be a successful therapeutic strategy for autoimmune diseases such as multiple sclerosis. The continued development of more selective S1PR1 modulators holds promise for further improving the efficacy and safety of this therapeutic approach. The experimental protocols detailed in this guide provide a framework for the preclinical and research-based evaluation of novel S1PR1-targeting compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assay of glycan-mediated lymphocyte homing - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure-Activity Relationship of S1PR1 Agonists

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of the structure-activity relationships (SAR) of Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonists, a critical class of therapeutics for autoimmune diseases such as multiple sclerosis. We will delve into the key structural features that govern agonist potency and selectivity, present quantitative data for prominent chemical series, and provide detailed protocols for essential experimental assays.

Introduction to S1PR1 and its Therapeutic Relevance

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a vast array of cellular processes, including lymphocyte trafficking, endothelial barrier function, and neural signaling. It exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1] S1PR1 is predominantly expressed on lymphocytes and is crucial for their egress from secondary lymphoid organs.[2][3]

Agonism of S1PR1 leads to receptor internalization and functional antagonism, effectively trapping lymphocytes within the lymph nodes.[3][4] This sequestration prevents their infiltration into the central nervous system (CNS) and other sites of inflammation, forming the therapeutic basis for treating autoimmune diseases. The first-generation S1PR modulator, Fingolimod (FTY720), is a non-selective agonist that requires in vivo phosphorylation to its active form, fingolimod-phosphate. While effective, its lack of selectivity, particularly its activity at S1PR3, is associated with adverse effects like bradycardia. This has driven the development of second-generation, selective S1PR1 agonists with improved safety profiles.

S1PR1 Signaling Pathway

Upon agonist binding, S1PR1 couples primarily to the Gαi subunit of the heterotrimeric G protein. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Concurrently, the released Gβγ subunits can activate other pathways, such as the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-ERK pathway. A critical event for the therapeutic mechanism of action is the subsequent recruitment of β-arrestin, which leads to GPCR kinase (GRK)-dependent receptor phosphorylation, internalization, and degradation, resulting in functional antagonism.

Structure-Activity Relationship (SAR) of S1PR1 Agonists

The general pharmacophore for S1PR1 agonists consists of three main components: a polar headgroup that interacts with the hydrophilic part of the receptor binding pocket, a central core or linker, and a lipophilic tail that occupies the hydrophobic region of the pocket.

Fingolimod Analogs and Prodrugs

Fingolimod, a structural analog of sphingosine, requires phosphorylation of its primary alcohol to form the active agonist, fingolimod-phosphate. SAR studies on fingolimod analogs have focused on modifying the polar headgroup and the lipophilic tail to improve selectivity and eliminate the need for phosphorylation (direct-acting agonists).

-

Headgroup: The aminodiol feature is a key structural element for phosphorylation by sphingosine kinase 2.

-

Lipophilic Tail: The octylphenyl tail interacts with the hydrophobic pocket of the S1P receptors.

KRP-203 (Mocravimod) is another prodrug that, like fingolimod, requires phosphorylation to become active. It is an agonist for S1PR1.

Second-Generation Selective S1PR1 Agonists

Extensive SAR studies have led to the development of direct-acting, selective S1PR1 agonists. A key strategy was to replace the phosphate or phosphonate headgroup with mimics like carboxylic acids or other polar functionalities to avoid the prodrug approach and enhance selectivity.

Siponimod (BAF312): This compound emerged from efforts to replace the phosphate moiety of earlier compounds with a carboxylic acid to reduce nonspecific binding and shorten the half-life. The SAR optimization focused on balancing S1PR1 potency with selectivity against S1PR3. Siponimod is a selective modulator of S1PR1 and S1PR5.

Ozanimod (RPC-1063): Ozanimod is a selective S1PR1 and S1PR5 modulator. Its development involved optimizing the lipophilic tail and central scaffold to achieve high potency and selectivity. It is metabolized into a major active metabolite, CC-112273, which also contributes to its pharmacological effect.

Ponesimod (ACT-128800): Ponesimod is a selective, rapidly reversible S1PR1 modulator based on a 2-imino-thiazolidin-4-one scaffold. It was developed to have a shorter half-life than fingolimod, allowing for a faster reversal of its effects on lymphocyte counts.

Quantitative SAR Data

The following tables summarize the binding affinities and functional potencies of various S1PR modulators at different S1P receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of S1PR Modulators

| Compound | S1PR1 | S1PR5 | Reference |

|---|---|---|---|

| Ozanimod | 0.25 | 4.0 | |

| Siponimod | 0.39 | 0.98 | |

| Ponesimod | 0.42 | 3.4 | |

| Etrasimod | 0.13 | 1.1 | |

| Fingolimod-P | 0.16 | 0.30 | |

| KRP-203-P | 0.09 | 0.27 | |

| Amiselimod-P | 0.12 | 0.20 |

Data derived from competitive radioligand binding assays using [³H]-ozanimod.

Table 2: Functional Agonist Potencies (EC50, nM) from GTPγS Assay

| Compound | S1PR1 | S1PR3 | S1PR5 | Reference |

|---|---|---|---|---|

| Ozanimod | 0.27 | >10000 | 7.9 | |

| Siponimod | 0.43 | >10000 | 0.58 | |

| Ponesimod | 0.55 | 89.52 | 6.2 | |

| Etrasimod | 0.81 | >10000 | 1.7 | |

| Fingolimod-P | 0.13 | 1.25 | 0.33 | |

| KRP-203-P | 0.11 | 102 | 0.39 | |

| Amiselimod-P | 0.08 | 15.3 | 0.19 |

EC50 values represent the concentration for half-maximal stimulation of [³⁵S]GTPγS binding.

Key Experimental Methodologies

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1P receptor, allowing for the determination of the compound's binding affinity (Ki).

Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the human S1PR subtype of interest (e.g., CHO or HEK293 cells).

-

Assay Buffer: A typical buffer consists of 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA).

-

Reaction Mixture:

-

Add 50 µL of test compound dilutions (in assay buffer) to the wells of a 96-well plate.

-

Add 50 µL of diluted cell membranes (1-2 µg protein/well) and pre-incubate for 30 minutes at room temperature.

-

Initiate the binding reaction by adding 50 µL of a radiolabeled ligand (e.g., [³²P]S1P at a final concentration of 0.1-0.2 nM or [³H]ozanimod). The final volume is 150 µL.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM HEPES, pH 7.5).

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This is a functional assay that measures the activation of G proteins following agonist binding to a GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Protocol:

-

Membrane Preparation: Use membranes from cells expressing the S1PR subtype of interest.

-

Assay Buffer: A typical buffer contains 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP. Saponin (e.g., 10 µg/mL) can be included to permeabilize the membranes.

-

Reaction Mixture (per well):

-

Test compound at various concentrations.

-

Cell membranes (5-20 µg protein).

-

GDP (final concentration ~1-10 µM).

-

[³⁵S]GTPγS (final concentration 0.1-0.5 nM).

-

-

Incubation: Add test compounds and membranes to a 96-well plate and pre-incubate for 15-30 minutes at 30°C.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate for 30-60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration over a filter plate and wash with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity using a scintillation counter.

-

Data Analysis: Basal activity is measured in the absence of an agonist. Data are plotted as stimulated binding versus compound concentration, and EC50 and Emax values are determined using a sigmoidal dose-response curve.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to monitor protein-protein interactions in living cells. For S1PR1, BRET can be used to measure G protein activation or β-arrestin recruitment. For β-arrestin recruitment, the receptor is fused to a Renilla luciferase (Rluc) energy donor, and β-arrestin is fused to a fluorescent protein acceptor (e.g., YFP). Agonist-induced interaction brings the donor and acceptor into proximity, allowing for energy transfer.

Protocol:

-

Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding S1PR1-Rluc and β-arrestin-YFP. Plate the cells in a white, clear-bottom 96-well plate.

-

Incubation: Culture for 24-48 hours post-transfection.

-

Assay:

-

Wash cells with a suitable buffer (e.g., HBSS).

-

Add the luciferase substrate (e.g., coelenterazine h) to each well.

-

Immediately add the test compound at various concentrations.

-

-

Measurement: Measure the light emission at two wavelengths simultaneously using a plate reader equipped for BRET: one for the luciferase donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).

-

Data Analysis: The BRET ratio is calculated as (Emission at 530 nm) / (Emission at 480 nm). Plot the net BRET ratio against the compound concentration to determine EC50 values.

In Vivo Efficacy: Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is the most widely used animal model for human multiple sclerosis. It is used to assess the in vivo efficacy of S1PR1 agonists.

Protocol:

-

Induction of EAE: EAE is typically induced in female C57BL/6 or SJL mice.

-

Immunize mice subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA).

-

Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.

-

-

Drug Administration: Begin oral administration of the test S1PR1 agonist (e.g., 0.1 - 10 mg/kg/day) either prophylactically (from the day of immunization) or therapeutically (after the onset of clinical signs).

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).

-

Endpoint Analysis: At the end of the study, analyze spinal cords and brains for inflammation and demyelination using histology (e.g., H&E and Luxol Fast Blue staining) and immunohistochemistry for immune cell markers (e.g., CD4 for T-cells).

-

Data Analysis: Compare the clinical scores, disease incidence, and histological parameters between vehicle-treated and drug-treated groups.

Conclusion

The development of S1PR1 agonists has transitioned from non-selective prodrugs to highly selective, direct-acting modulators. The structure-activity relationships established through extensive medicinal chemistry efforts have been crucial in optimizing potency for S1PR1 while minimizing activity at other S1P receptor subtypes, particularly S1PR3, thereby improving the safety profile. The key pharmacophoric elements—a polar headgroup, a central scaffold, and a lipophilic tail—have been systematically modified to achieve these goals. A suite of standardized in vitro and in vivo assays, as detailed in this guide, remains essential for the continued discovery and characterization of novel S1PR1 modulators for the treatment of autoimmune and inflammatory diseases.

References

- 1. Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P) Receptor Subtype 1 Modulators for the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

S1PR1 Agonists in Autoimmune Disease Models: A Technical Guide

This technical guide provides an in-depth overview of Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonists, detailing their mechanism of action and application in preclinical models of autoimmune diseases. It is intended for researchers, scientists, and drug development professionals working in immunology and pharmacology. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows.

The S1P/S1PR1 Axis: A Key Regulator of Immune Cell Trafficking

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in numerous physiological processes, including immune cell trafficking, by binding to a family of five G protein-coupled receptors (S1PR1-5).[1][2] The S1P concentration is carefully regulated, creating a steep gradient between the low levels within secondary lymphoid organs (such as lymph nodes and the spleen) and the high levels in blood and lymph.[1][3]

S1PR1 is the primary receptor responsible for regulating the egress of lymphocytes from these lymphoid organs.[4] By sensing the S1P gradient, lymphocytes are guided out of the tissues and into circulation. This directed migration is fundamental for immune surveillance. However, in autoimmune diseases, this process facilitates the infiltration of autoaggressive lymphocytes into target tissues, such as the central nervous system (CNS) in multiple sclerosis or the colon in inflammatory bowel disease. Consequently, modulating the S1P/S1PR1 signaling axis has emerged as a promising therapeutic strategy for a range of autoimmune disorders.

Mechanism of Action: Functional Antagonism

S1PR1 modulators are agonists that, paradoxically, function as antagonists of the S1PR1 receptor. This unique mechanism, termed "functional antagonism," is central to their therapeutic effect.

The process unfolds as follows:

-

Binding and Activation: The active form of the drug (e.g., fingolimod is phosphorylated in vivo) binds with high affinity to S1PR1 on the surface of lymphocytes. This binding initially activates the receptor, mimicking the natural ligand, S1P.

-

Internalization and Degradation: Unlike the transient binding of S1P, the persistent activation by the drug agonist triggers the internalization and subsequent proteasomal degradation of the S1PR1 receptor.

-

Loss of S1P Sensing: The removal of S1PR1 from the cell surface renders the lymphocyte unresponsive, or "blind," to the S1P gradient between the lymphoid tissue and the circulatory system.

-

Lymphocyte Sequestration: Unable to sense the egress signal, the lymphocytes are trapped, or sequestered, within the lymph nodes. This leads to a profound but reversible reduction of circulating lymphocytes (lymphopenia).

-

Reduced Inflammation: By preventing autoaggressive lymphocytes from reaching sites of inflammation, S1PR1 agonists effectively reduce the infiltration of immune cells into target organs, thereby ameliorating disease pathology.

Beyond their effects on lymphocyte trafficking, some S1PR1 modulators can cross the blood-brain barrier and may exert direct effects on neural cells within the CNS, potentially contributing to neuroprotective mechanisms.

Application in Preclinical Autoimmune Disease Models

S1PR1 agonists have demonstrated robust efficacy in a variety of animal models of autoimmune diseases. This section focuses on two of the most well-characterized models: Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis and Dextran Sodium Sulfate (DSS)-induced colitis for inflammatory bowel disease.

Multiple Sclerosis Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis, recapitulating key pathological features including CNS inflammation, demyelination, and progressive paralysis. Prophylactic and therapeutic administration of S1PR1 agonists has been shown to prevent or significantly reduce the clinical severity of EAE.

| S1PR1 Agonist | Dose | Animal Model | Key Results | Citation(s) |

| Ozanimod | 0.6 mg/kg/day (oral) | MOG35-55-induced EAE in C57BL/6 mice | Significantly reduced clinical severity, inhibited lymphocyte infiltration into the spinal cord, and reversed demyelination. | |

| Fingolimod (FTY720) | 0.3 mg/kg/day (oral) | MOG35-55-induced EAE | Significantly inhibited EAE development and almost completely prevented infiltration of Th1 and Th17 cells into the CNS. | |

| NIBR-0213 (Antagonist) | 10 mg/kg/day (oral) | MOG35-55-induced EAE in C57BL/6 mice | Showed comparable therapeutic efficacy to fingolimod in reducing disease severity. |

This protocol describes the standard method for inducing a chronic, progressive EAE in female C57BL/6 mice.

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Female C57BL/6 mice, 9-13 weeks old

Procedure:

-

Antigen Emulsion Preparation:

-

Prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.

-

Prepare a 4 mg/mL suspension of M. tuberculosis in CFA.

-

Create a 1:1 emulsion of the MOG35-55 solution and the CFA. Emulsify by repeatedly drawing the mixture through a Luer-lock syringe system until a thick, stable emulsion is formed (a drop should not disperse in water). Keep on ice.

-

-

Immunization (Day 0):

-

Anesthetize mice lightly with isoflurane.

-

Inject 100 µL of the MOG/CFA emulsion subcutaneously into the upper back.

-

Inject a second 100 µL dose subcutaneously into the lower back. The total dose per mouse is typically 200 µg of MOG peptide.

-

Administer the first dose of PTX (typically 200-400 ng in 200 µL of PBS) via intraperitoneal (i.p.) injection.

-

-

Second PTX Injection (Day 2):

-

Administer a second i.p. injection of PTX at the same dose as on Day 0.

-

-

Clinical Scoring (Daily from Day 7):

-

Monitor mice daily for clinical signs of EAE and record their body weight.

-

Score the disease severity using a standardized 0-5 scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or wobbly gait.

-

3: Complete hind limb paralysis.

-

4: Complete hind and partial front limb paralysis.

-

5: Moribund state or death due to paralysis.

-

-

Half-point scores (e.g., 2.5 for paralysis in one hind limb) can be used for intermediate states.

-

-

Treatment Administration:

-

S1PR1 agonists can be administered prophylactically (starting on Day 0) or therapeutically (starting at the onset of clinical signs, e.g., score 1). Administration is typically done daily via oral gavage.

-

Inflammatory Bowel Disease Model: DSS-Induced Colitis

The Dextran Sodium Sulfate (DSS) colitis model is a widely used model of inflammatory bowel disease, particularly ulcerative colitis. Administered in drinking water, DSS is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier, subsequent inflammation, and clinical symptoms like weight loss, diarrhea, and rectal bleeding.

| S1PR1 Agonist | Dose | Animal Model | Key Results | Citation(s) |

| Etrasimod | Not specified | CD4+CD45RBhigh T-cell transfer colitis | Attenuated inflammation. | |

| W-061 | 1 mg/kg/day (oral) | 2.5% DSS-induced colitis | Ameliorated colitis, improved histological score, and reduced the number of CD4+ T cells (Th1 and Th17) in the colonic lamina propria. | |

| SAR247799 | Not specified | DSS- and TNBS-induced colitis | Ameliorated colitis, improved colon length and endoscopic scores, and reduced tissue damage. |

This protocol describes a common method for inducing acute colitis in mice.

Materials:

-

Dextran Sodium Sulfate (DSS), colitis grade (MW 36,000–50,000 kDa)

-

Sterile, autoclaved drinking water

-

Male C57BL/6 mice, 8-10 weeks old (body weight ~20g)

Procedure:

-

Baseline Measurements (Day 0):

-

Individually tag all mice.

-

Record the initial body weight of each mouse.

-

-

DSS Administration (Day 0 to Day 7):

-

Prepare a 2.5-3.0% (w/v) solution of DSS in autoclaved drinking water. The solution should be freshly prepared.

-

Provide the DSS solution to the experimental group as their sole source of drinking water for 7 consecutive days. Control mice receive regular autoclaved water.

-

Replace the DSS solution every 2 days with a freshly prepared solution.

-

-

Daily Monitoring and Scoring (Day 1 to Day 10):

-

Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool.

-

Calculate the Disease Activity Index (DAI) by combining scores for three parameters (scale 0-4 for each), for a total possible score of 12. A typical scoring system is as follows:

-

Weight Loss: 0 (none), 1 (1-5%), 2 (6-10%), 3 (11-15%), 4 (>15%)

-

Stool Consistency: 0 (normal, well-formed), 2 (loose stools), 4 (diarrhea)

-

Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)

-

-

-

Termination and Analysis (Day 8-10):

-

Mice are typically euthanized between days 8 and 10, when disease is maximal.

-

Measure the length of the colon from the cecum to the anus as an indicator of inflammation (inflammation causes colon shortening).

-

Collect colon tissue for histological analysis (to score inflammation, ulceration, and tissue damage), myeloperoxidase (MPO) assay (to quantify neutrophil infiltration), and cytokine analysis.

-

-

Treatment Administration:

-

S1PR1 agonists are typically administered daily via oral gavage, starting concurrently with DSS administration (Day 0).

-

Conclusion

S1PR1 agonists represent a powerful therapeutic class that effectively mitigates autoimmune pathology by preventing the migration of pathogenic lymphocytes to sites of inflammation. Their robust efficacy in preclinical models of multiple sclerosis and inflammatory bowel disease has paved the way for their successful clinical development. The detailed protocols and quantitative data presented in this guide serve as a resource for researchers aiming to evaluate novel immunomodulatory compounds targeting the S1P/S1PR1 signaling axis. Further investigation into the direct effects of these agonists on cells within target organs, such as endothelial cells and CNS-resident cells, will continue to refine our understanding of their complete mechanism of action.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

S1PR1 Agonists: A Technical Guide to Therapeutic Potential and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a pivotal target in the development of novel immunomodulatory therapies. Agonists of this G protein-coupled receptor have demonstrated significant therapeutic efficacy, primarily by regulating lymphocyte trafficking and sequestering lymphocytes in secondary lymphoid organs. This mechanism effectively reduces the infiltration of autoreactive immune cells into target tissues, a hallmark of many autoimmune diseases. This technical guide provides an in-depth overview of the therapeutic applications of S1PR1 agonists, focusing on their core mechanisms of action. It includes a compilation of quantitative data from key clinical trials, detailed experimental protocols for preclinical and clinical evaluation, and visualizations of the associated signaling pathways and experimental workflows.

Introduction: The Role of S1PR1 in Immunity and Disease

The sphingosine-1-phosphate (S1P) signaling axis is a critical regulator of numerous physiological processes, including immune cell trafficking, vascular integrity, and neuronal function. S1P exerts its effects through a family of five G protein-coupled receptors, S1PR1-5. S1PR1 is predominantly expressed on lymphocytes and plays a crucial role in their egress from secondary lymphoid organs, such as lymph nodes and the spleen, into the circulatory system.[1] This process is driven by an S1P gradient between the lymphoid tissues (low S1P concentration) and the blood and lymph (high S1P concentration).[2]

In autoimmune diseases, autoreactive lymphocytes migrate from the periphery to target organs, where they initiate and perpetuate inflammatory damage. By targeting S1PR1, it is possible to disrupt this pathological migration. S1PR1 agonists, which are structurally similar to the endogenous ligand S1P, bind to the receptor on lymphocytes. This binding initially activates the receptor but subsequently leads to its internalization and degradation, rendering the lymphocyte unresponsive to the S1P gradient.[1] This functional antagonism effectively traps lymphocytes within the lymphoid organs, reducing their numbers in the peripheral circulation and, consequently, their infiltration into sites of inflammation.[1] This mechanism of action forms the basis for the therapeutic application of S1PR1 agonists in a range of autoimmune and inflammatory disorders.

Therapeutic Applications of S1PR1 Agonists

The therapeutic potential of S1PR1 agonists has been most extensively realized in the treatment of multiple sclerosis (MS), with several agents approved for this indication. Furthermore, their application is expanding to other autoimmune conditions, including ulcerative colitis and systemic lupus erythematosus.

Multiple Sclerosis (MS)

MS is a chronic, inflammatory, demyelinating disease of the central nervous system (CNS). The pathology is driven by the infiltration of autoreactive lymphocytes into the brain and spinal cord, leading to neuronal damage and disability. S1PR1 agonists have proven to be highly effective in reducing the frequency of relapses and slowing disease progression in patients with relapsing forms of MS.[3]

Ulcerative Colitis (UC)

Ulcerative colitis is a chronic inflammatory bowel disease characterized by inflammation and ulceration of the colon and rectum. The infiltration of lymphocytes into the intestinal mucosa is a key driver of the disease. Ozanimod is an S1PR1 agonist that has been approved for the treatment of moderately to severely active UC, demonstrating efficacy in inducing and maintaining clinical remission.

Systemic Lupus Erythematosus (SLE)

SLE is a systemic autoimmune disease that can affect multiple organs, including the skin, joints, kidneys, and brain. The production of autoantibodies and the infiltration of autoreactive lymphocytes into tissues are central to its pathogenesis. Cenerimod is an investigational S1PR1 modulator that has shown promise in reducing disease activity in patients with moderate-to-severe SLE in clinical trials.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative efficacy and safety data from pivotal clinical trials of various S1PR1 agonists.

Table 1: Efficacy of S1PR1 Agonists in Multiple Sclerosis

| Drug | Trial | Comparator | Primary Endpoint | Result | Reference |

| Fingolimod | FREEDOMS | Placebo | Annualized Relapse Rate (ARR) | 0.18 vs 0.40 (54% reduction) | |

| TRANSFORMS | Interferon β-1a | Annualized Relapse Rate (ARR) | 0.16 vs 0.33 (52% reduction) | ||

| Siponimod | EXPAND | Placebo | 3-month Confirmed Disability Progression (CDP) | 21% risk reduction | |

| 6-month Confirmed Disability Progression (CDP) | 26% risk reduction | ||||

| Ozanimod | RADIANCE & SUNBEAM | Interferon β-1a | Annualized Relapse Rate (ARR) | Significantly lower vs IFN β-1a | |

| Ponesimod | OPTIMUM | Teriflunomide | Annualized Relapse Rate (ARR) | 0.202 vs 0.290 (30.5% reduction) | |

| Amiselimod | MOMENTUM | Placebo | Total number of Gd-enhancing T1 lesions (weeks 8-24) | Significant reduction with 0.2mg and 0.4mg doses |

Table 2: Efficacy of Ozanimod in Ulcerative Colitis

| Trial | Endpoint | Ozanimod | Placebo | Reference |

| True North | Clinical Remission at Week 10 | 18.4% | 6.0% | |

| Clinical Remission at Week 52 | 37% | 18.5% |

Table 3: Efficacy of Cenerimod in Systemic Lupus Erythematosus

| Trial | Endpoint | Cenerimod (4mg) | Placebo | Reference |

| CARE | Change from baseline in mSLEDAI-2K at Month 6 | -4.04 | -2.85 | |

| SRI-4 Response Rate at Month 6 | Higher response rate vs Placebo |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical and clinical evaluation of S1PR1 agonists.

In Vitro Assays

This assay is used to assess the ability of a compound to induce the internalization of the S1PR1 receptor, a key step in its mechanism of action.

-

Cell Line: HEK293 cells stably expressing a fluorescently tagged S1PR1 (e.g., S1PR1-eGFP).

-

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Starve the cells in serum-free media for 1-2 hours to increase receptor expression on the cell surface.

-

Treat the cells with the test compound or a known S1PR1 agonist (e.g., S1P) for a specified time (e.g., 30 minutes) at 37°C.

-

Fix the cells with paraformaldehyde.

-

Stain the nuclei with a fluorescent dye (e.g., Hoechst).

-

Acquire images using a high-content imaging system.

-

Quantify receptor internalization by measuring the decrease in membrane fluorescence and the increase in intracellular fluorescence.

-

This functional assay measures the activation of G protein-coupled receptors, such as S1PR1, by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

-

Materials: Cell membranes prepared from cells overexpressing S1PR1, [³⁵S]GTPγS, GDP, and assay buffer.

-

Procedure:

-

Incubate the cell membranes with the test compound in the presence of GDP.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period at 30°C.

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters to remove unbound [³⁵S]GTPγS.

-

Quantify the bound radioactivity using a scintillation counter.

-

In Vivo Assays

EAE is the most commonly used animal model for MS and is essential for evaluating the in vivo efficacy of potential MS therapies.

-

Animal Model: C57BL/6 or SJL mice.

-

Induction Protocol (C57BL/6):

-

Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA).

-

Administer Pertussis Toxin (PTX) intraperitoneally on the day of immunization and again 48 hours later.

-

Monitor the mice daily for clinical signs of EAE, which typically appear 9-14 days post-immunization.

-

Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

-

Treatment: Administer the S1PR1 agonist orally or via another appropriate route, either prophylactically (starting at the time of immunization) or therapeutically (starting after the onset of clinical signs).

-

Readouts: Clinical score, body weight, incidence of disease, and histopathological analysis of the spinal cord for inflammation and demyelination.

This assay quantifies the primary pharmacodynamic effect of S1PR1 agonists – the reduction of circulating lymphocytes.

-

Animal Model: Mice or rats.

-

Procedure:

-

Administer the S1PR1 agonist to the animals at various doses.

-

Collect blood samples at different time points post-administration (e.g., 0, 4, 8, 24 hours).

-

Perform a complete blood count (CBC) or use flow cytometry to determine the absolute number of lymphocytes.

-

For flow cytometry, stain the blood cells with fluorescently labeled antibodies against lymphocyte markers (e.g., CD4, CD8, B220).

-

Analyze the samples on a flow cytometer to quantify the different lymphocyte subpopulations.

-

-

Readout: The percentage reduction in peripheral blood lymphocyte counts compared to vehicle-treated control animals.

This in vivo assay measures changes in vascular permeability, which can be influenced by S1PR1 signaling.

-

Animal Model: Mice.

-

Procedure:

-

Inject Evans blue dye intravenously. The dye binds to serum albumin.

-

After a short circulation time (e.g., 30 minutes), inject the test substance (e.g., a pro-inflammatory agent) and the S1PR1 agonist intradermally at different sites on the back of the mouse.

-

After a defined period, euthanize the animal and excise the skin at the injection sites.

-

Extract the Evans blue dye from the skin samples using a solvent (e.g., formamide).

-

Quantify the amount of extracted dye spectrophotometrically.

-

-

Readout: The amount of extravasated Evans blue dye is a measure of vascular leakage. S1PR1 agonists that enhance endothelial barrier function will reduce the dye leakage induced by the pro-inflammatory agent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of S1PR1, the mechanism of action of S1PR1 agonists, and a typical experimental workflow for the EAE model.

Caption: S1PR1 Signaling Pathway.

Caption: Mechanism of Action of S1PR1 Agonists.

Caption: Experimental Workflow for the EAE Model.

Conclusion

S1PR1 agonists represent a significant advancement in the treatment of autoimmune diseases, particularly multiple sclerosis and ulcerative colitis. Their well-defined mechanism of action, centered on the sequestration of lymphocytes in secondary lymphoid organs, provides a targeted approach to mitigating autoimmune-mediated inflammation. The extensive body of clinical and preclinical data supports their efficacy and generally manageable safety profile. The experimental protocols and methodologies outlined in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents. As research continues to unravel the pleiotropic effects of S1P signaling, the therapeutic applications of S1PR1 agonists are likely to expand further, offering new hope for patients with a range of debilitating autoimmune and inflammatory conditions.

References

Preclinical Research Findings of Cenerimod, a Selective S1PR1 Agonist

An In-depth Technical Guide for Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical research findings for cenerimod (ACT-334441), a potent and selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator.[1][2] Cenerimod is under development for the treatment of systemic lupus erythematosus (SLE) and other autoimmune diseases.[3][4] Its mechanism of action involves the sequestration of lymphocytes in lymphoid tissues, reducing their circulation in the peripheral blood and infiltration into inflamed tissues.[3] This guide synthesizes key preclinical data on its pharmacology, pharmacokinetics, and in vivo efficacy, presenting the information in a structured format for researchers and scientists in the field of drug development.

Core Mechanism of Action

Cenerimod is a selective agonist of the S1P1 receptor, a G protein-coupled receptor crucial for regulating the egress of lymphocytes from lymphoid organs. The body maintains a steep S1P gradient, with low concentrations in lymphoid tissues and high concentrations in the blood and lymph. Lymphocytes use their S1P1 receptors to sense this gradient, which promotes their exit from the lymph nodes into circulation.

By acting as a functional antagonist, cenerimod binds to S1PR1 on lymphocytes, inducing its internalization and rendering the cells unresponsive to the S1P gradient. This traps both T and B lymphocytes within secondary lymphoid organs, leading to a dose-dependent reduction of these cells in the peripheral blood. This reduction in circulating lymphocytes is the primary therapeutic mechanism, mitigating the autoimmune response in diseases like SLE.

Signaling Pathway

The binding of an agonist like cenerimod to S1PR1 initiates a cascade of intracellular signaling events. S1PR1 is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Activation of Gαi leads to the inhibition of adenylyl cyclase and the activation of downstream effectors such as phosphatidylinositol 3-kinase (PI3K) and the GTPase Rac. These pathways are critical for cell migration, survival, and proliferation.

Quantitative Data Summary

Table 1: In Vitro Pharmacology

This table summarizes the in vitro activity of cenerimod on S1P receptors.

| Parameter | Receptor | Value | Species | Reference |

| EC₅₀ | human S1P₁ | 1 nM | Human | |

| EC₅₀ | human S1P₃ | 228 nM | Human | |

| Potency vs. S1P | human S1P₁ | 16-fold more potent | Human | |

| Selectivity | S1P₁ vs S1P₃ | >2000-fold | Human | |

| Plasma Protein Binding | - | >99.9% | Animal & Human |

Table 2: Preclinical Pharmacokinetics (Single Dose)

This table outlines the pharmacokinetic profile of cenerimod in various preclinical species.

| Species | Dose (mg/kg) | Route | Tₘₐₓ (h) | t₁/₂ (h) | Reference |

| Male Rat | 0.1 | Oral | - | 12 | |

| Male Dog | 0.1 | Oral | - | 7.5 | |

| Healthy Human | 1 - 25 | Oral | 5.0 - 6.2 | 170 - 199 |

Table 3: In Vivo Efficacy in MRL/lpr Mouse Model of SLE

This table details the efficacy of cenerimod in a widely used mouse model of lupus.

| Parameter | Vehicle Group | Cenerimod Group | Endpoint | p-value | Reference |

| Survival | <80% (6/20 died) | 100% (20/20 alive) | Week 11 | <0.05 | |

| Renal Histopathology Score | 2.5 (median) | 1.0 (median) | Week 11 | <0.05 | |

| Urine Albumin/Creatinine | Significantly elevated | Significantly reduced | Week 10 | <0.001 | |

| Plasma anti-dsDNA | Elevated | Significantly reduced | Week 11 | - |

Experimental Protocols and Workflows

MRL/lpr Mouse Model of SLE

This experimental model is a cornerstone for evaluating SLE therapeutics. The MRL/lpr mouse strain spontaneously develops a severe autoimmune disease that closely mimics human lupus, including the production of autoantibodies and the development of lupus nephritis.

Methodology:

-

Animal Model: Female MRL/lpr mice are used, with treatment typically starting at 7 weeks of age, a point when B cell abnormalities are detectable.

-

Treatment Administration: Cenerimod is administered as a food admix at a concentration designed to achieve a dose of approximately 20-40 mg/kg/day. The vehicle group receives the same food without the compound.

-

Study Duration: The study is conducted until a predefined endpoint is met, such as ≥20% morbidity or mortality in any single group. In reported studies, this was reached at 11 weeks of treatment.

-

Efficacy Readouts:

-

Survival: Monitored daily.

-

Lymphocyte Counts: Blood samples are collected, and B and T lymphocyte populations are quantified via flow cytometry.

-

Kidney Function: Proteinuria is assessed by measuring the urine albumin-to-creatinine ratio.

-

Histopathology: Kidneys are harvested, fixed, and stained (e.g., with H&E) to score for glomerulonephritis and interstitial nephritis.

-

Biomarkers: Plasma is analyzed for anti-dsDNA antibodies and inflammatory cytokines (e.g., IFN-α, BAFF) using ELISA.

-

References

- 1. Pharmacokinetics, Pharmacodynamics, Tolerability, and Food Effect of Cenerimod, a Selective S1P1 Receptor Modulator in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cenerimod, a Potent and Selective Sphingosine-1-Phosphate Receptor 1 Modulator, Controls Systemic Autoimmunity and Organ Pathology in Mouse Models of Systemic Lupus Erythematosus and Sjögren’s Syndrome - ACR Meeting Abstracts [acrabstracts.org]

- 3. What is Cenerimod used for? [synapse.patsnap.com]

- 4. Multiple‐dose pharmacokinetics of cenerimod and the effect of charcoal on its elimination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Characterization of S1PR1 Agonist 2

Introduction

The Sphingosine-1-Phosphate Receptor 1 (S1PR1) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and other vital physiological processes.[1] Its modulation is a key therapeutic strategy for autoimmune diseases like multiple sclerosis. Characterizing novel S1PR1 agonists requires a suite of robust in vitro assays to determine their binding affinity, functional potency, and signaling pathway selectivity. These application notes provide detailed protocols for the essential assays used to profile a candidate compound, designated here as "S1PR1 Agonist 2". The primary assays described are Radioligand Binding, cAMP Inhibition, and β-Arrestin Recruitment, which together offer a comprehensive understanding of the compound's interaction with the S1PR1 receptor.

S1PR1 Signaling Pathway

Upon activation by an agonist, S1PR1 primarily couples to the inhibitory G protein, Gαi.[2] This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Concurrently, receptor activation triggers phosphorylation by GPCR kinases (GRKs), which promotes the recruitment of β-arrestin.[4] β-arrestin binding desensitizes G protein signaling and initiates receptor internalization, a distinct signaling cascade. Assaying for both G protein-mediated signaling (cAMP) and β-arrestin recruitment is crucial for identifying potentially biased agonists, which may offer improved therapeutic profiles.

Experimental Protocols

Here we detail the methodologies for three critical in vitro assays for characterizing this compound.

Protocol 1: Radioligand Competition Binding Assay

Principle This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1PR1 receptor. The assay is performed using membranes prepared from cells overexpressing human S1PR1.

Materials

-

Cell Membranes: Commercially available or prepared from CHO or HEK293 cells stably expressing human S1PR1.

-

Radioligand: [³²P]S1P or a suitable tritiated S1PR1 ligand.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA), pH 7.5.

-

Non-specific Binding Control: High concentration (e.g., 10 µM) of a known non-radiolabeled S1P ligand.

-

Scintillation Cocktail & Vials.

-

96-well Filter Plates & Vacuum Manifold.

-

Microplate Scintillation Counter.

Procedure

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.

-

Assay Plate Preparation: To each well of a 96-well plate, add 50 µL of the appropriate compound dilution. Include wells for total binding (assay buffer only) and non-specific binding (high concentration of unlabeled ligand).

-

Membrane Addition: Dilute the S1PR1-expressing cell membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well. Add 50 µL of the diluted membranes to each well.

-

Pre-incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation.

-

Radioligand Addition: Prepare the [³²P]S1P working solution in assay buffer to achieve a final concentration of 0.1-0.2 nM. Add 50 µL to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Harvesting: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from all other wells. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Forskolin-Induced cAMP Inhibition Assay

Principle This functional assay measures the potency (EC50) of an S1PR1 agonist by quantifying its ability to inhibit adenylyl cyclase activity. Chinese Hamster Ovary (CHO) cells stably co-transfected with human S1PR1 and a cyclic AMP response element (CRE) reporter are stimulated with forskolin to elevate basal cAMP levels. Agonist activity is detected as a decrease in this signal.

Materials

-

Cell Line: CHO cells stably expressing human S1PR1 and a CRE-reporter system (e.g., CRE-bla).

-

Culture Medium: Standard CHO cell culture medium (e.g., F-12K with 10% FBS).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

-

Test Compound: this compound.

-

Forskolin: To stimulate adenylyl cyclase.

-

cAMP Detection Kit: A suitable kit such as HTRF, GloSensor™, or fluorescence polarization-based immunoassay.

-

Opaque 384-well microplates.

Procedure

-

Cell Plating: Seed the S1PR1-expressing CHO cells into opaque 384-well plates at an appropriate density and incubate for 18-24 hours to allow for adherence.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Cell Stimulation:

-

Remove the culture medium from the wells.

-

Add the diluted test compound to the respective wells.

-

Add forskolin to all wells (except negative controls) at a pre-determined EC80 concentration (e.g., 4 µM).

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Normalize the data with 0% inhibition corresponding to cells treated with forskolin alone and 100% inhibition corresponding to a baseline control. Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: β-Arrestin Recruitment Assay

Principle This assay measures the recruitment of β-arrestin to the S1PR1 receptor upon agonist activation. The PathHunter® assay technology, based on enzyme fragment complementation (EFC), is a common platform. Cells are engineered to express the S1PR1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials

-

Cell Line: PathHunter® S1PR1 β-Arrestin cell line (or equivalent).

-

Culture Medium & Reagents: As specified by the cell line provider.

-

Test Compound: this compound.

-

Assay Plates: White, solid-bottom 384-well cell culture plates.

-

Detection Reagents: PathHunter® Detection Reagent Kit.

-

Luminometer.

Procedure

-

Cell Plating: Plate the PathHunter® S1PR1 cells in the assay plates and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.

-

Compound Addition: Add the diluted compound to the cells in the assay plate.

-

Incubation: Incubate the plate for 90 minutes at 37°C and 5% CO₂.

-

Signal Development:

-

Equilibrate the plate and the detection reagents to room temperature.

-

Prepare the detection reagent solution according to the manufacturer's protocol.

-

Add the detection reagent to each well.

-

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the chemiluminescent signal using a plate-based luminometer.

-

Data Analysis: Normalize the data to a positive control (e.g., a known S1PR1 agonist). Plot the relative light units (RLU) against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.

Data Presentation

The quantitative data obtained from these assays should be summarized to compare the pharmacological profile of this compound against the endogenous ligand (S1P) and other known modulators.

| Assay Type | Parameter | S1P (Endogenous Ligand) | Ponesimod (Known Agonist) | This compound (Example Data) |

| Radioligand Binding | Ki (nM) | 5.7 | ~1.0 | 0.85 |

| cAMP Inhibition | EC50 (nM) | 10 | 1.1 | 0.65 |

| β-Arrestin Recruitment | EC50 (nM) | N/A | 1.5 | 1.20 |

References

- 1. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]